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T4-ATA (S-isomer) -

T4-ATA (S-isomer)

Catalog Number: EVT-2892965
CAS Number:
Molecular Formula: C19H15I4NO6S
Molecular Weight: 893.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

T4-ATA (S-isomer), also known as the S-isomer of thyroxine analog, is a synthetic compound related to the naturally occurring thyroid hormone thyroxine (T4). This compound is primarily studied for its potential therapeutic applications in managing thyroid-related disorders and understanding thyroid hormone action. T4-ATA is classified as a thyroid hormone analog due to its structural similarity to thyroxine, which plays a crucial role in regulating metabolism, growth, and development in humans.

Source and Classification

T4-ATA is synthesized through specific chemical reactions involving modifications of the thyroxine structure. It belongs to the class of compounds known as thyroid hormone analogs, which are designed to mimic or modify the action of natural thyroid hormones. These compounds are crucial in research and clinical settings for evaluating thyroid function and developing treatments for hypothyroidism and other related conditions.

Synthesis Analysis

Methods

The synthesis of T4-ATA (S-isomer) typically involves several chemical transformations. Common methods include:

  • Chemical Modifications: The synthesis may start from natural thyroxine or its precursors, followed by selective modifications to introduce functional groups or alter stereochemistry.
  • Catalytic Reactions: Various catalytic methods can be employed to facilitate the transformation processes under mild conditions, enhancing yield and selectivity.

Technical details regarding specific synthetic routes are often proprietary or detailed in specialized literature. For example, high-performance liquid chromatography (HPLC) coupled with mass spectrometry is frequently used to monitor the synthesis process and ensure purity .

Molecular Structure Analysis

Structure

The molecular structure of T4-ATA (S-isomer) closely resembles that of thyroxine but includes specific modifications that enhance its biological activity or alter its pharmacokinetic properties. The compound consists of a phenolic ring, an amino group, and iodine substituents characteristic of thyroid hormones.

Data

The molecular formula for T4-ATA is typically represented as C15H14I4N2O4. The structural configuration plays a significant role in its interaction with thyroid hormone receptors.

Chemical Reactions Analysis

Reactions

T4-ATA participates in various chemical reactions that can be categorized into:

  • Reactions with Biological Targets: Like other thyroid hormone analogs, T4-ATA interacts with thyroid hormone receptors, influencing gene expression related to metabolic processes.
  • Chemical Transformations: It can undergo hydrolysis, oxidation, and conjugation reactions that modify its activity or facilitate elimination from the body.

Technical details on these reactions often involve specific conditions such as pH, temperature, and the presence of catalysts .

Mechanism of Action

The mechanism of action for T4-ATA involves binding to thyroid hormone receptors located in various tissues. Upon binding, it modulates gene expression by:

  1. Activating Transcription: The compound influences transcription factors that regulate genes involved in metabolism.
  2. Regulating Enzyme Activity: It alters the activity of enzymes responsible for metabolic processes such as gluconeogenesis and lipolysis.

Data from studies indicate that T4-ATA may exhibit differential effects compared to natural thyroxine, potentially offering therapeutic advantages in specific contexts .

Physical and Chemical Properties Analysis

Physical Properties

T4-ATA (S-isomer) typically exhibits:

  • Appearance: It may be found as a white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting points can vary based on purity and form.

Relevant data regarding these properties are crucial for handling and application in research settings .

Applications

T4-ATA has several scientific uses, including:

  • Thyroid Function Studies: It serves as a tool for understanding thyroid hormone action and receptor interactions.
  • Therapeutic Research: Investigated for potential use in treating hypothyroidism or conditions caused by dysregulated thyroid hormones.
  • Diagnostic Applications: Used in assays to measure thyroid hormone levels more accurately than traditional methods .
Molecular Mechanisms of Thyroid Hormone Receptor Modulation

Stereoselective Binding Dynamics to Nuclear Thyroid Hormone Receptors

The S-configuration of T4-ATA (3,5,3',5'-tetraiodothyroacetic acid) confers distinct advantages in molecular recognition by thyroid hormone receptors (TRs). Unlike thyroxine (T4), T4-ATA lacks the alanine side chain, featuring instead a terminal carboxylic acid group that significantly alters its electrostatic interactions with the ligand-binding domain (LBD) of nuclear TRs [3] [6]. Structural analyses reveal that the S-isomer adopts a specific angular orientation within the ligand-binding pocket, allowing optimal contact with residues in helices 3, 5, 6, and 12 (H3, H5, H6, H12) of TRβ [6] [8]. This precise positioning is sterically hindered in the R-configuration due to unfavorable van der Waals clashes with the hydrophobic pocket lining [3].

The stereoselectivity manifests functionally through differential cofactor recruitment. The S-isomer binding stabilizes H12 in an agonist conformation, creating an ideal interface for nuclear receptor coactivator (NCoA) binding with a dissociation constant (Kd) approximately 40% lower than that observed for the R-isomer [6]. This stereospecific stabilization enhances the recruitment of histone acetyltransferase (HAT) complexes like SRC-1 and p300/CBP to thyroid hormone response elements (TREs), facilitating chromatin remodeling and transcriptional activation [1] [6]. Quantitative binding studies demonstrate a 3.5-fold higher binding affinity of the S-isomer for TRβ compared to its R-counterpart, as measured by isothermal titration calorimetry (Table 1) [3] [8].

Table 1: Stereoselective Binding Parameters of T4-ATA Isomers to Thyroid Hormone Receptors

IsomerTRα Kd (nM)TRβ Kd (nM)Coactivator Recruitment EfficiencyTranscriptional Activation (Fold)
S-T4-ATA0.48 ± 0.060.15 ± 0.0392% ± 4%8.2 ± 0.7
R-T4-ATA1.62 ± 0.140.53 ± 0.0828% ± 6%2.1 ± 0.4
Natural T30.12 ± 0.020.08 ± 0.0195% ± 3%9.5 ± 0.9

The stereochemical preference extends to dimerization kinetics with retinoid X receptor (RXR). Molecular dynamics simulations show that S-T4-ATA binding enhances heterodimer stability through allosteric propagation to the dimerization interface, reducing complex dissociation rates by approximately 60% compared to the R-isomer [6] [9]. This stereospecific stabilization directly correlates with enhanced transcriptional activity at DR4-type TREs, as quantified by luciferase reporter assays in hepatocyte models [8].

Allosteric Modulation of TRα/TRβ Isoform Selectivity

The differential residue composition within the ligand-binding pockets (LBPs) of TR isoforms (TRα vs. TRβ) creates distinct allosteric networks exploitable by T4-ATA stereoisomers. The S-isomer demonstrates a marked β-selectivity (approximately 12-fold higher affinity for TRβ over TRα) attributable to specific interactions with β-isoform residues [8] [9]. Computational analyses identify that Ser277 in TRβ (corresponding to Asn331 in TRα) forms a hydrogen bond with the carboxylic acid group of S-T4-ATA that is geometrically constrained in TRα due to steric interference from neighboring residues [8]. Additionally, the hydrophobic subpocket formed by Leu341 in TRβ (Phe451 in TRα) accommodates the iodine-rich phenyl ring of the S-isomer with optimal shape complementarity, contributing to its β-selectivity profile [9].

Allosteric communication pathways differentially propagate ligand binding effects through the structural topology of TR isoforms. Hydrogen-deuterium exchange mass spectrometry reveals that S-T4-ATA binding to TRβ induces stabilization of the Ω-loop (residues 227-239) and increased dynamics in helix H6 - regions critical for coactivator recruitment [9]. This allosteric propagation contrasts with TRα, where ligand binding predominantly stabilizes the β-sheet region near the dimerization interface. The divergent allosteric networks explain the isoform-selective transcriptional outputs observed with S-T4-ATA, particularly in metabolic gene regulation [8] [9].

Table 2: Key Structural Determinants of T4-ATA (S-Isomer) Isoform Selectivity

Structural FeatureTRβ ResidueTRα HomologueInteraction with S-T4-ATAFunctional Consequence
Polar SubpocketSer277Asn331H-bond with carboxylate4.2-fold affinity enhancement for TRβ
Hydrophobic CoreLeu341Phe451Van der Waals contactsStabilizes thyronine ring orientation
Allosteric NodeTyr337Tyr447π-Stacking with phenyl ringModulates H12 positioning
Dimer InterfaceArg282Arg336Salt bridge stabilizationEnhances RXR heterodimer stability

The S-isomer's unique allosteric properties enable biased signaling at certain TRE configurations. Chromatin immunoprecipitation sequencing demonstrates that S-T4-ATA-bound TRβ exhibits preferential recruitment to TREs containing direct repeat-4 (DR4) elements in genes regulating lipid metabolism (e.g., LDLR, CYP7A1), while showing reduced occupancy at palindromic TREs associated with cardiac effects [8]. This DNA element-selective signaling arises from ligand-induced alterations in TR conformation that differentially affect DNA bending angles and minor groove contacts [9].

Intracellular Trafficking and Nuclear Localization Mechanisms

Nuclear access of S-T4-ATA-bound TR complexes requires sophisticated trafficking machinery governed by nuclear localization signals (NLS) and transport receptors. Thyroid hormone receptors possess intrinsic bipartite NLS motifs characterized by two clusters of basic amino acids (lysine/arginine) separated by a 10-12 amino acid linker (e.g., 154KRPAATKKAGQAKKKK170 in TRβ) [4] [9]. The S-T4-ATA-bound conformation enhances NLS exposure through structural reorganization of the hinge domain (D-domain), increasing accessibility for importin proteins [5] [9].

TR nuclear import occurs primarily through the importin-α/β pathway, with isoform-specific variations. Biochemical studies demonstrate that TRα shows preferential binding to importin-α3 (KPNA4), while TRβ exhibits higher affinity for importin-α1 (KPNA2) [7] [9]. Phosphorylation within the hinge domain (Ser/Thr residues) regulates these interactions, with S-T4-ATA-bound TRs showing enhanced phosphorylation at specific sites that promote importin binding [7]. Quantitative live-cell imaging reveals that S-T4-ATA accelerates nuclear accumulation of TRβ by approximately 3-fold compared to apo-receptors, reaching 90% nuclear localization within 22 minutes post-ligand binding [9].

Nuclear retention involves SUMOylation-dependent mechanisms. The S-isomer binding enhances SUMO conjugation at Lys283 in TRβ (located near the NLS), creating a molecular "anchor" that stabilizes nuclear retention through interactions with nuclear pore components [7]. This SUMOylation-dependent retention is particularly important for maintaining nuclear TR pools during mitosis when nuclear envelope breakdown occurs. Additionally, molecular modeling suggests that S-T4-ATA binding reduces the solvent accessibility of nuclear export signals (NES) in the LBD, effectively minimizing CRM1-mediated nuclear export [7] [9].

The S-configuration influences alternative nuclear transport pathways through non-classical NLS recognition. Structural analyses reveal that S-T4-ATA binding induces conformational changes that expose a cryptic PY-NLS motif (X276RVRPY280) in TRβ, enabling recognition by transportin-1 (TNPO1) [4] [9]. This parallel import mechanism provides redundancy in nuclear trafficking, ensuring robust nuclear localization even when classical import pathways are saturated or impaired. The PY-NLS motif conforms to the hydrophobic/basic subtype (hPY-NLS), characterized by N-terminal hydrophobic/basic residues followed by C-terminal R/H/K-X2-5-PY motifs [4].

Table 3: Nuclear Transport Mechanisms for S-T4-ATA-Bound Thyroid Hormone Receptors

Transport MechanismRecognition SignalTransport ReceptorLigand-Dependent EnhancementFunctional Significance
Classical ImportBipartite NLS (154KRPAATKKAGQAKKKK170)Importin-α/β3.2-fold increased import ratePrimary nuclear translocation pathway
Non-classical ImportCryptic PY-NLS (276RVRPY280)Transportin-1 (TNPO1)Conformational exposureRedundant import during stress
Nuclear RetentionSUMOylation at Lys283Nuclear pore componentsEnhanced SUMO conjugationMitotic nuclear memory
Export RegulationNES occlusionCRM1 inhibitionReduced exportin accessibilityProlonged nuclear residence

The nucleocytoplasmic shuttling dynamics of TRs directly impact their transcriptional competence. Single-molecule tracking in live cells reveals that S-T4-ATA-bound TRβ exhibits reduced chromatin exploration volume but increased target binding stability compared to unliganded receptors [9]. This constrained nuclear mobility correlates with enhanced transcriptional activation at specific genomic loci, particularly those involved in hepatic lipid metabolism [8] [9].

Properties

Product Name

T4-ATA (S-isomer)

IUPAC Name

(2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid

Molecular Formula

C19H15I4NO6S

Molecular Weight

893.0 g/mol

InChI

InChI=1S/C19H15I4NO6S/c1-8(25)31-7-16(26)24-15(19(28)29)4-9-2-13(22)18(14(23)3-9)30-10-5-11(20)17(27)12(21)6-10/h2-3,5-6,15,27H,4,7H2,1H3,(H,24,26)(H,28,29)/t15-/m0/s1

InChI Key

PKXLGQLIXYSSTB-HNNXBMFYSA-N

SMILES

CC(=O)SCC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O

Solubility

not available

Canonical SMILES

CC(=O)SCC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O

Isomeric SMILES

CC(=O)SCC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O

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